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molecular formula C8H12ClN B1197361 N,N-dimethylaniline hydrochloride CAS No. 5882-44-0

N,N-dimethylaniline hydrochloride

Cat. No. B1197361
M. Wt: 157.64 g/mol
InChI Key: WOAZEKPXTXCPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648443

Procedure details

Thereafter, lithium tetrakis(pentafluorophenyl)borate (16 mmol) was reacted with dimethylaniline hydrochloride (16 mmol) in water, to obtain 11.4 mmol of dimethylanilinium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([B-:8]([C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])([C:20]2[C:25]([F:26])=[C:24]([F:27])[C:23]([F:28])=[C:22]([F:29])[C:21]=2[F:30])[C:9]2[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:10]=2[F:19])=[C:6]([F:42])[C:5]([F:43])=[C:4]([F:44])[C:3]=1[F:45].[Li+].Cl.[CH3:48][N:49]([CH3:56])[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1>O>[F:37][C:36]1[C:31]([B-:8]([C:9]2[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:10]=2[F:19])([C:7]2[C:6]([F:42])=[C:5]([F:43])[C:4]([F:44])=[C:3]([F:45])[C:2]=2[F:1])[C:20]2[C:21]([F:30])=[C:22]([F:29])[C:23]([F:28])=[C:24]([F:27])[C:25]=2[F:26])=[C:32]([F:41])[C:33]([F:40])=[C:34]([F:39])[C:35]=1[F:38].[CH3:48][NH+:49]([CH3:56])[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.[Li+]
Name
Quantity
16 mmol
Type
reactant
Smiles
Cl.CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.4 mmol
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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